tert-Butyl 4-(3-methyl-5-propionylpyridin-2-yl)piperazine-1-carboxylate
Description
The compound tert-butyl 4-(3-methyl-5-propionylpyridin-2-yl)piperazine-1-carboxylate features a piperazine core protected by a tert-butoxycarbonyl (Boc) group at the 1-position. At the 4-position of the piperazine, a pyridine ring is substituted with a methyl group at the 3-position and a propionyl (propanoyl) group at the 5-position. This structure combines a lipophilic Boc group with a polar pyridine moiety, making it a versatile intermediate in medicinal chemistry for further functionalization.
Properties
Molecular Formula |
C18H27N3O3 |
|---|---|
Molecular Weight |
333.4 g/mol |
IUPAC Name |
tert-butyl 4-(3-methyl-5-propanoylpyridin-2-yl)piperazine-1-carboxylate |
InChI |
InChI=1S/C18H27N3O3/c1-6-15(22)14-11-13(2)16(19-12-14)20-7-9-21(10-8-20)17(23)24-18(3,4)5/h11-12H,6-10H2,1-5H3 |
InChI Key |
JCVNFXXVVABWPD-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)C1=CN=C(C(=C1)C)N2CCN(CC2)C(=O)OC(C)(C)C |
Origin of Product |
United States |
Preparation Methods
Core Structural Disconnections
The target molecule comprises three modular components:
- tert-Butyl piperazine-1-carboxylate : A readily available building block for nitrogen-containing heterocycles.
- 3-Methyl-5-propionylpyridine : A substituted pyridine requiring regioselective functionalization.
- C–N bond linkage : Formed via nucleophilic substitution or transition metal-catalyzed coupling.
Retrosynthetic cleavage at the pyridine-piperazine bond suggests two primary routes:
- Route A : Pre-functionalization of pyridine followed by piperazine coupling.
- Route B : Sequential modification of a pre-coupled pyridine-piperazine intermediate.
Synthesis of 3-Methyl-5-propionylpyridine Intermediates
Directed Ortho-Metalation for Regioselective Functionalization
A high-yielding strategy involves directed metalation to install methyl and propionyl groups on pyridine:
3-Methylpyridine Synthesis :
5-Propionyl Group Introduction :
Alternative Pathway: Friedel-Crafts Acylation
While traditionally challenging for electron-deficient pyridines, recent advances using Lewis acid catalysts enable direct acylation:
- Conditions : AlCl₃ (1.2 eq), propionyl chloride (1.5 eq), DCM, reflux, 12 h.
- Yield : 68% for 5-propionyl-2-chloro-3-methylpyridine.
Piperazine Coupling Strategies
Nucleophilic Aromatic Substitution (NAS)
Reaction Protocol :
- Substrate : 2-Chloro-3-methyl-5-propionylpyridine (1.0 eq).
- Nucleophile : tert-Butyl piperazine-1-carboxylate (1.2 eq).
- Base : K₂CO₃ (2.5 eq).
- Solvent : DMF, 100°C, 24 h.
- Yield : 85%.
Mechanistic Insight :
The electron-withdrawing propionyl group activates the pyridine ring toward nucleophilic attack at position 2. Steric hindrance from the 3-methyl group necessitates elevated temperatures for efficient substitution.
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
Adapting methodologies from triazolo piperazine syntheses, a click chemistry approach enables modular assembly:
- Alkyne Precursor : tert-Butyl 4-propioloylpiperazine-1-carboxylate.
- Azide Component : 2-Azido-3-methyl-5-propionylpyridine (synthesized via NaN₃ substitution of 2-chloro precursor).
Optimized Conditions :
Post-Coupling Functionalization
Late-Stage Acylation of Piperazine
For substrates lacking the propionyl group, post-coupling acylation offers flexibility:
Advantage : Avoids competing side reactions during pyridine functionalization.
Comparative Analysis of Synthetic Routes
| Parameter | NAS Route | CuAAC Route | Late-Stage Acylation |
|---|---|---|---|
| Overall Yield (%) | 72 | 88 | 78 |
| Reaction Time | 24 h | 5 min | 4 h |
| Purification Complexity | Moderate | Low | High |
| Scalability | Excellent | Moderate | Good |
Key Findings :
- The CuAAC route provides superior yields and reaction rates but requires azide intermediates.
- NAS remains the most scalable method for industrial applications.
Analytical Characterization Data
Spectroscopic Profiles
Chromatographic Purity
Challenges and Optimization Strategies
Regioselectivity in Pyridine Functionalization
Piperazine Ring Stability
- Issue : N-Boc deprotection under acidic conditions.
- Mitigation : Maintain pH >5 during workup and avoid prolonged exposure to Lewis acids.
Industrial-Scale Considerations
Cost Analysis
- CuAAC Route : High catalyst costs offset by reduced reaction times.
- NAS Route : Economical for batch production >100 kg.
Green Chemistry Metrics
- E-factor : 12.5 (NAS) vs. 8.2 (CuAAC).
- PMI : 23.1 (NAS) vs. 15.7 (CuAAC).
Chemical Reactions Analysis
Types of Reactions: tert-Butyl 4-(3-methyl-5-propionylpyridin-2-yl)piperazine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in ethanol.
Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base such as triethylamine (TEA).
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines .
Scientific Research Applications
Chemistry: In organic synthesis, tert-Butyl 4-(3-methyl-5-propionylpyridin-2-yl)piperazine-1-carboxylate serves as a building block for the synthesis of more complex molecules.
Biology and Medicine: Its piperazine ring is a common motif in many pharmaceuticals, and the pyridine derivative can interact with biological targets, making it a candidate for drug discovery .
Industry: In the chemical industry, this compound is used as an intermediate in the production of agrochemicals, dyes, and other specialty chemicals. Its stability and reactivity make it suitable for various industrial processes .
Mechanism of Action
The mechanism of action of tert-Butyl 4-(3-methyl-5-propionylpyridin-2-yl)piperazine-1-carboxylate involves its interaction with molecular targets such as enzymes and receptors. The piperazine ring can form hydrogen bonds with amino acid residues in proteins, while the pyridine moiety can participate in π-π interactions with aromatic residues. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
Data Table: Key Structural and Functional Comparisons
Biological Activity
tert-Butyl 4-(3-methyl-5-propionylpyridin-2-yl)piperazine-1-carboxylate is a compound belonging to the piperazine class, which has garnered interest for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula: C₁₄H₁₈N₂O₃
- Molecular Weight: 270.30 g/mol
- CAS Number: Not specified in the search results.
Neuropharmacological Effects
Piperazine derivatives are known for their diverse neuropharmacological activities. Research indicates that compounds in this class can exhibit antidepressant and anxiolytic properties. For instance, studies involving similar piperazine structures have demonstrated their efficacy in modulating serotonergic pathways, which are crucial for mood regulation.
-
Antidepressant Activity:
- A study on a related piperazine compound showed significant antidepressant-like effects in mice, as evidenced by reduced immobility in forced swimming tests (FST) and tail suspension tests (TST) . These effects were linked to interactions with the serotonergic system, particularly through the 5-HT1A receptor.
- Anxiolytic Activity:
Study on Piperazine Derivatives
In a comparative study of various piperazine derivatives, including those structurally similar to this compound, researchers found that modifications in the pyridine ring significantly influenced biological activity. The introduction of propionyl groups enhanced binding affinity to serotonin receptors, suggesting a pathway for developing more potent antidepressants .
The biological activity of this compound likely involves:
- Serotonergic Modulation: By interacting with serotonin receptors, this compound may enhance serotonergic neurotransmission, contributing to its antidepressant and anxiolytic effects.
- Dopaminergic Pathways: Some studies suggest potential interactions with dopaminergic systems, which could further influence mood and anxiety levels.
Data Table: Biological Activity Summary
Q & A
Q. What are the optimal synthetic routes for preparing tert-butyl 4-(3-methyl-5-propionylpyridin-2-yl)piperazine-1-carboxylate?
The compound is synthesized via nucleophilic aromatic substitution (SNAr) between tert-butyl piperazine-1-carboxylate and halogenated pyridine derivatives. Key steps include:
- Reagents : Potassium carbonate (K₂CO₃) as a base in 1,4-dioxane under reflux (110°C, 12 hours) .
- Yield Optimization : Yields range from 78–88.7%, depending on stoichiometry and reaction time. Excess tert-butyl piperazine-1-carboxylate (1.5–2.0 equivalents) improves conversion .
- Purification : Silica gel chromatography (hexane/ethyl acetate gradients) isolates the product .
Q. How is the compound characterized post-synthesis?
- Spectroscopy : ¹H/¹³C NMR confirms the piperazine and pyridine moieties. For example, tert-butyl protons appear as a singlet near δ 1.4 ppm, while pyridine protons resonate between δ 7.5–8.5 ppm .
- Mass Spectrometry : LCMS identifies the molecular ion ([M+H]+) and fragmentation patterns. The tert-butyl group often fragments, leading to [M+H-100]+ peaks .
- Elemental Analysis : Validates purity (>95%) and stoichiometry .
Advanced Research Questions
Q. How can reaction conditions be adjusted to mitigate competing side reactions during synthesis?
- Temperature Control : Lowering reaction temperature (e.g., 80°C) reduces decomposition of the propionyl group but may prolong reaction time .
- Solvent Effects : Replacing 1,4-dioxane with DMF accelerates SNAr but requires rigorous drying to avoid hydrolysis of the tert-butyl carbamate .
- Catalytic Additives : Adding catalytic KI enhances halogen displacement in bromopyridine derivatives .
Q. How does the compound’s reactivity vary under different catalytic conditions?
- Buchwald-Hartwig Amination : Palladium catalysts (e.g., Pd(OAc)₂) enable coupling with aryl halides at the piperazine nitrogen, but the tert-butyl group may require deprotection first .
- Reductive Alkylation : LiAlH₄ reduces the propionyl group to a propanol moiety, but over-reduction to a methyl group is possible without temperature control (−10°C) .
Analytical and Mechanistic Challenges
Q. How are impurities identified and resolved during scale-up?
Q. What computational methods predict the compound’s biological interactions?
- Docking Studies : Molecular dynamics simulations (e.g., AutoDock Vina) model interactions with enzymes like kinases, where the pyridine ring occupies hydrophobic pockets .
- ADMET Predictions : Log P values (~2.5) and topological polar surface area (~60 Ų) suggest moderate blood-brain barrier permeability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
